
Chromium dichloro(tetrahydrofuran)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chromium dichloro(tetrahydrofuran)- is a coordination compound consisting of chromium, chlorine, and tetrahydrofuran. It is known for its unique chemical properties and applications in various fields of scientific research. This compound is often used in organometallic chemistry and serves as a precursor for various chromium-based catalysts.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Chromium dichloro(tetrahydrofuran)- can be synthesized through the reaction of chromium(III) chloride with tetrahydrofuran under controlled conditions. The typical synthetic route involves dissolving chromium(III) chloride in tetrahydrofuran and allowing the reaction to proceed at room temperature. The resulting product is then purified through recrystallization to obtain the desired compound .
Industrial Production Methods
In an industrial setting, the production of chromium dichloro(tetrahydrofuran)- involves similar reaction conditions but on a larger scale. The process includes the use of high-purity chromium(III) chloride and tetrahydrofuran, along with advanced purification techniques to ensure the quality and consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Chromium dichloro(tetrahydrofuran)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of chromium.
Reduction: It can be reduced to lower oxidation states, often involving the use of reducing agents such as sodium borohydride.
Substitution: The chlorine atoms in the compound can be substituted with other ligands, such as phosphines or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used as reducing agents.
Substitution: Ligand substitution reactions often require the presence of a base, such as triethylamine, to facilitate the exchange of ligands.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield chromium(VI) compounds, while reduction reactions can produce chromium(II) species. Substitution reactions result in the formation of new coordination complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
Chromium dichloro(tetrahydrofuran)- has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor for the synthesis of various chromium-based catalysts, which are employed in organic synthesis and polymerization reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of new therapeutic agents.
Wirkmechanismus
The mechanism by which chromium dichloro(tetrahydrofuran)- exerts its effects involves the coordination of chromium with ligands, leading to the formation of stable complexes. These complexes can participate in various catalytic cycles, facilitating chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the ligands coordinated to the chromium center.
Vergleich Mit ähnlichen Verbindungen
Chromium dichloro(tetrahydrofuran)- can be compared with other similar compounds, such as:
Chromium(III) chloride tetrahydrofuran complex: This compound has a similar structure but with different stoichiometry and coordination environment.
Chromium(II) chloride tetrahydrofuran complex: This compound features chromium in a lower oxidation state and exhibits different reactivity and applications.
The uniqueness of chromium dichloro(tetrahydrofuran)- lies in its specific coordination environment and the versatility it offers in various chemical reactions and applications.
Eigenschaften
Molekularformel |
C4H9Cl2CrO+ |
|---|---|
Molekulargewicht |
196.01 g/mol |
IUPAC-Name |
dichlorochromium;oxolan-1-ium |
InChI |
InChI=1S/C4H8O.2ClH.Cr/c1-2-4-5-3-1;;;/h1-4H2;2*1H;/q;;;+2/p-1 |
InChI-Schlüssel |
RIRMMFBCWZAHLN-UHFFFAOYSA-M |
Kanonische SMILES |
C1CC[OH+]C1.Cl[Cr]Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 5-(thiophen-2-yl)-7-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-3-carboxylate](/img/structure/B15207514.png)
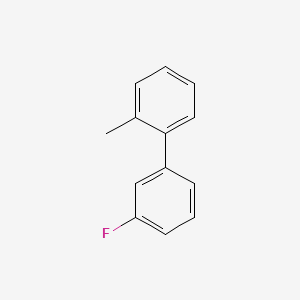

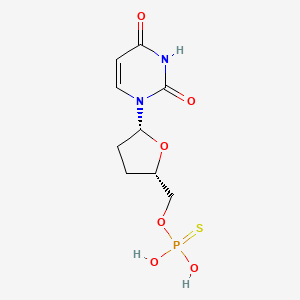
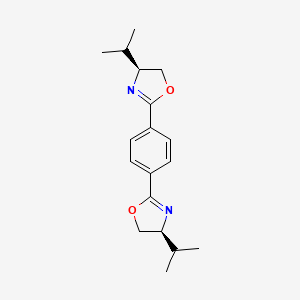
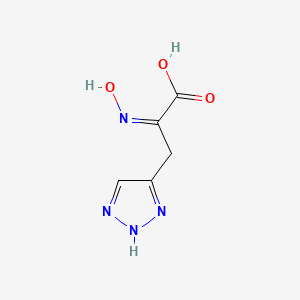

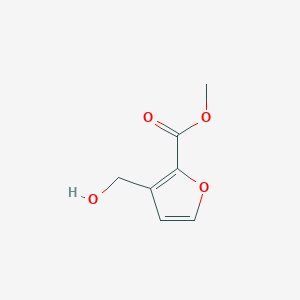
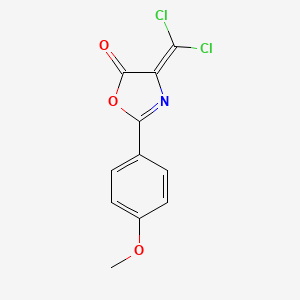
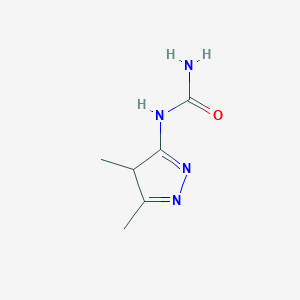

![3-(2-Methoxyphenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B15207584.png)
![Methyl 6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B15207591.png)
![3-(2-(Ethoxycarbonyl)benzo[d]oxazol-6-yl)acrylic acid](/img/structure/B15207599.png)
